Cas no 5595-78-8 (3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide)

3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide structure
5595-78-8 structure
Nome del prodotto:3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide
Numero CAS:5595-78-8
MF:C23H20N5O2Br
MW:478.3412
CID:1595932
PubChem ID:5202202

3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide
    • (3β,8β,13β,14α,17β,18α,21β)-D:C-Friedo-B':A'-neogammacer-9(11)-en-3-ol acetate
    • 3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide
    • (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-D
    • DTXSID40409593
    • 5595-78-8
    • Inchi: InChI=1S/C23H20BrN5O2/c24-19-8-5-6-17(14-19)16-31-22-11-4-1-7-18(22)15-25-27-23(30)12-13-29-21-10-3-2-9-20(21)26-28-29/h1-11,14-15H,12-13,16H2,(H,27,30)
    • Chiave InChI: RJYFLPHOIKSJDU-UHFFFAOYSA-N
    • Sorrisi: CC(C)C1CCC2C1(C)CCC1(C)C3CCC4C(C)(C)C(CCC4(C)C3=CCC21C)OC(C)=O |c:28|

Proprietà calcolate

  • Massa esatta: 477.0802
  • Massa monoisotopica: 477.08004g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 8
  • Complessità: 607
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 4.1
  • Superficie polare topologica: 81.4Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • PSA: 81.4

3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide Informazioni sulla sicurezza

3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN5948-5mg
Isoarborinol acetate
5595-78-8
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN5948-1 mL * 10 mM (in DMSO)
Isoarborinol acetate
5595-78-8 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN5948-5 mg
Isoarborinol acetate
5595-78-8 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN5948-1 ml * 10 mm
Isoarborinol acetate
5595-78-8
1 ml * 10 mm
¥ 3810 2024-07-20

3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5595-78-8)Isoarborinol acetate
TBW01432
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta